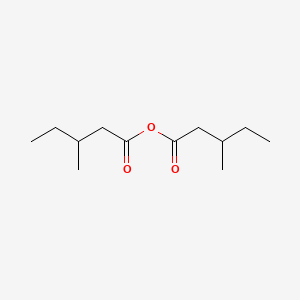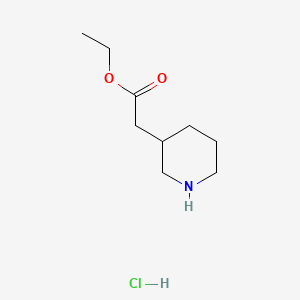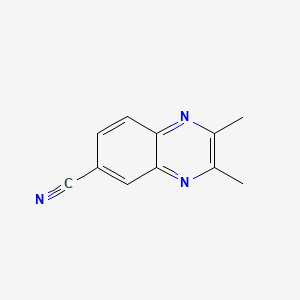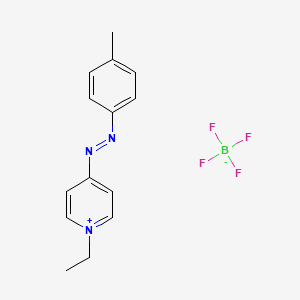
3-Methylpentanoic anhydride
概要
説明
3-Methylpentanoic anhydride is an organic compound derived from 3-methylpentanoic acid. It is a type of carboxylic acid anhydride, which is characterized by the presence of two acyl groups bonded to the same oxygen atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 3-Methylpentanoic anhydride can be synthesized through the reaction of 3-methylpentanoic acid with acetic anhydride or by using other acid anhydrides. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the anhydride.
Industrial Production Methods: In industrial settings, this compound can be produced by the dehydration of 3-methylpentanoic acid using dehydrating agents such as phosphorus pentoxide or sulfur trioxide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 3-Methylpentanoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 3-methylpentanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to the corresponding alcohol using reducing agents.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Alcoholysis: Alcohols, acidic or basic catalysts.
Aminolysis: Amines, often carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Hydrolysis: 3-Methylpentanoic acid.
Alcoholysis: Esters of 3-methylpentanoic acid.
Aminolysis: Amides of 3-methylpentanoic acid.
Reduction: 3-Methylpentanol.
科学的研究の応用
3-Methylpentanoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 3-methylpentanoic moiety into various compounds.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-methylpentanoic anhydride involves its reactivity with nucleophiles such as water, alcohols, and amines. The compound undergoes nucleophilic acyl substitution reactions, where the nucleophile attacks the carbonyl carbon, leading to the formation of the corresponding acid, ester, or amide. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
3-Methylpentanoic acid: The parent acid from which the anhydride is derived.
3-Methylpentanol: The reduced form of 3-methylpentanoic acid.
3-Methylpentanoyl chloride: The acyl chloride derivative of 3-methylpentanoic acid.
Uniqueness: 3-Methylpentanoic anhydride is unique due to its ability to act as an acylating agent, facilitating the introduction of the 3-methylpentanoic moiety into various compounds. Its reactivity and versatility make it a valuable reagent in organic synthesis and research applications.
特性
IUPAC Name |
3-methylpentanoyl 3-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-5-9(3)7-11(13)15-12(14)8-10(4)6-2/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWXQSOCLQJWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)OC(=O)CC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675467 | |
| Record name | 3-Methylpentanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17612-08-7 | |
| Record name | 3-Methylpentanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(1R,12S,16S)-16-ethyl-11,15-dimethyl-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene](/img/structure/B579231.png)
![[[4-(Acetylamino)phenyl]methyl]penicillin](/img/structure/B579233.png)
![3,4-Dimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,8,13(17),14-heptaene](/img/structure/B579235.png)

